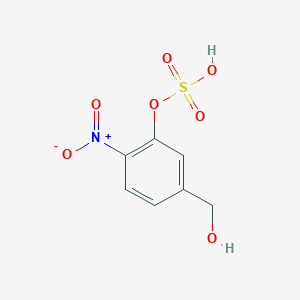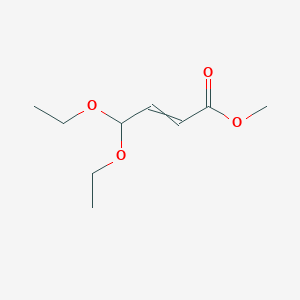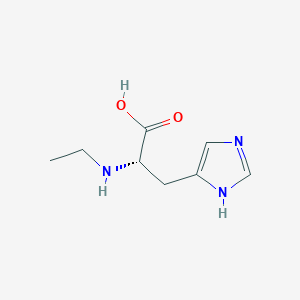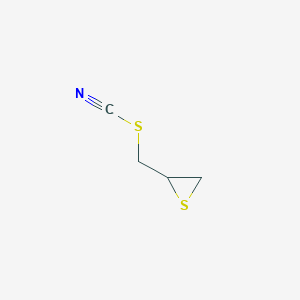
3-Methyl-2,4,6-trinitrophenyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2,4,6-trinitrophenyl thiocyanate is a chemical compound with the molecular formula C8H4N4O6S It is known for its complex structure, which includes a phenyl ring substituted with three nitro groups, a methyl group, and a thiocyanate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,4,6-trinitrophenyl thiocyanate typically involves the nitration of 3-methylphenol followed by the introduction of the thiocyanate group. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts, and it is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2, 4, and 6 positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is typically purified through recrystallization or other separation techniques to remove any impurities.
化学反応の分析
Types of Reactions
3-Methyl-2,4,6-trinitrophenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different derivatives.
Substitution: The thiocyanate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and alcohols can be used to substitute the thiocyanate group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can lead to the formation of 3-methyl-2,4,6-triaminophenyl thiocyanate, while substitution reactions can yield various derivatives with different functional groups.
科学的研究の応用
3-Methyl-2,4,6-trinitrophenyl thiocyanate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Methyl-2,4,6-trinitrophenyl thiocyanate involves its interaction with specific molecular targets and pathways. The nitro groups and thiocyanate group play a crucial role in its reactivity and biological activity. The compound can interact with cellular components, leading to various biochemical effects, such as inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
- 2,4,6-Trinitrophenyl thiocyanate
- 3-Methyl-2,4,6-trinitrophenyl isothiocyanate
- 2,4,6-Trinitrophenyl isothiocyanate
Uniqueness
3-Methyl-2,4,6-trinitrophenyl thiocyanate is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural difference sets it apart from other similar compounds and can lead to distinct properties and applications.
特性
CAS番号 |
61011-84-5 |
|---|---|
分子式 |
C8H4N4O6S |
分子量 |
284.21 g/mol |
IUPAC名 |
(3-methyl-2,4,6-trinitrophenyl) thiocyanate |
InChI |
InChI=1S/C8H4N4O6S/c1-4-5(10(13)14)2-6(11(15)16)8(19-3-9)7(4)12(17)18/h2H,1H3 |
InChIキー |
SXPXKMAZEQYQLH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC#N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N,N-Diethyl-N-[(4-hydroxyphenyl)methyl]ethanaminium iodide](/img/structure/B14601166.png)

![Ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)acetate](/img/structure/B14601198.png)



![5-Nitro-2-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14601233.png)



![4-Acetyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B14601259.png)
